molecular formula C12H10N2O3 B13892383 2-Methyl-3-(4-nitrophenoxy)pyridine

2-Methyl-3-(4-nitrophenoxy)pyridine

Cat. No.: B13892383
M. Wt: 230.22 g/mol
InChI Key: FIZCWDFHYGZNKP-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-nitrophenoxy)pyridine is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a 4-nitrophenoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-nitrophenoxy)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the nitration of 2-methylpyridine with nitric acid in the presence of sulfuric acid can yield the desired nitropyridine compound . Another method involves the reaction of 2-methyl-3-hydroxypyridine with 4-nitrophenol under appropriate conditions to form the 4-nitrophenoxy derivative .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylated pyridines efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(4-nitrophenoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenoxy)pyridine: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-4-nitropyridine: Similar structure but lacks the phenoxy group at the 3-position.

    4-Methyl-3-(4-nitrophenoxy)pyridine 1-oxide: Contains an additional oxide group.

Uniqueness

2-Methyl-3-(4-nitrophenoxy)pyridine is unique due to the presence of both the methyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methyl-3-(4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-12(3-2-8-13-9)17-11-6-4-10(5-7-11)14(15)16/h2-8H,1H3

InChI Key

FIZCWDFHYGZNKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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